(4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Wirkmechanismus
The exact mechanism of action of (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is not fully understood. However, studies have shown that it may exert its biological activities by inhibiting certain enzymes or signaling pathways.
Biochemical and physiological effects:
Studies have shown that (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antiviral activity. However, more research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its potential to exhibit biological activities that can be useful in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
For research on (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione include exploring its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Additionally, its potential as a herbicide and in the synthesis of new materials can also be further studied. More research is also needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves the reaction between 3-(4-chlorophenoxy)propyl bromide and 3-ethoxy-4-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting product is then reacted with 1-phenyl-3-methyl-5-pyrazolone to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been explored for its potential use in the synthesis of new materials.
Eigenschaften
Molekularformel |
C27H24BrClN2O5 |
---|---|
Molekulargewicht |
571.8 g/mol |
IUPAC-Name |
(4E)-4-[[3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H24BrClN2O5/c1-2-34-24-17-18(15-22-26(32)30-31(27(22)33)20-7-4-3-5-8-20)16-23(28)25(24)36-14-6-13-35-21-11-9-19(29)10-12-21/h3-5,7-12,15-17H,2,6,13-14H2,1H3,(H,30,32)/b22-15+ |
InChI-Schlüssel |
VCTBCYQAXVNCCP-PXLXIMEGSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=C(C=C4)Cl |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.